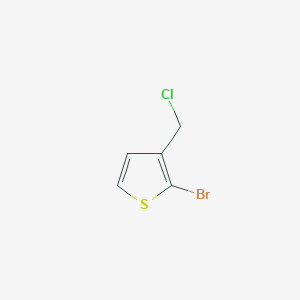

2-Bromo-3-(chloromethyl)thiophene

描述

属性

分子式 |

C5H4BrClS |

|---|---|

分子量 |

211.51 g/mol |

IUPAC 名称 |

2-bromo-3-(chloromethyl)thiophene |

InChI |

InChI=1S/C5H4BrClS/c6-5-4(3-7)1-2-8-5/h1-2H,3H2 |

InChI 键 |

KYCPHLZHYHMPAI-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1CCl)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach involves the direct halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-Bromo-3-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions to form various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used in these reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.

科学研究应用

2-Bromo-3-(chloromethyl)thiophene has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Organic Synthesis: It is a valuable building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

作用机制

The mechanism of action of 2-Bromo-3-(chloromethyl)thiophene in various applications depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds . The presence of halogen atoms in the compound facilitates these reactions by stabilizing intermediates and enhancing reactivity.

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Thiophenes

2-Bromo-3-(bromomethyl)thiophene (CAS 40032-76-6)

- Structure : Bromine at 2-position, bromomethyl (-CH₂Br) at 3-position.

- Properties : Boiling point 70–76°C (0.8 mmHg), refractive index 1.638, flash point 110°C .

- Reactivity : Undergoes electrochemical reduction at carbon cathodes in dimethylformamide, forming thiophene radical anions that facilitate dehalogenation .

- Applications : Precursor for functionalized polymers and bioactive molecules.

Comparison :

- The chloromethyl analog likely exhibits lower reactivity in nucleophilic substitutions compared to bromomethyl due to chlorine’s lower leaving-group ability.

- Chloromethyl derivatives may offer better stability under basic conditions, advantageous in pharmaceutical synthesis.

2-Bromo-3-methylthiophene (CAS 14282-76-9)

Comparison :

- The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the inert methyl group.

- Methyl-substituted derivatives are more thermally stable but less versatile in synthetic modifications.

Long Alkyl Chain-Substituted Thiophenes

2-Bromo-3-dodecylthiophene (CAS 139100-06-4)

- Structure : Dodecyl (-C₁₂H₂₅) at 3-position.

- Properties : Molecular weight 331.36 g/mol, used in regioregular polythiophenes for high charge-carrier mobility .

- Synthesis : Kumada coupling with Grignard reagents, followed by bromination .

2-Bromo-3-(2-ethylhexyl)thiophene (CAS 303734-52-3)

Comparison :

- Chloromethyl-substituted thiophenes lack the solubility-enhancing alkyl chains but offer direct pathways for covalent bonding (e.g., in surface functionalization or bioconjugation).

Electron-Deficient Thiophenes

2-Acetyl-3-bromothiophene

Comparison :

- Chloromethyl groups are less electron-withdrawing than acetyl, making 2-bromo-3-(chloromethyl)thiophene more suitable for electrophilic aromatic substitutions.

Data Tables

Table 1. Physical and Chemical Properties of Selected Thiophenes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。